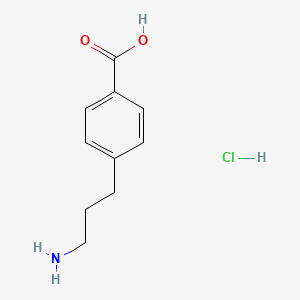

4-(3-Aminopropyl)benzoic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

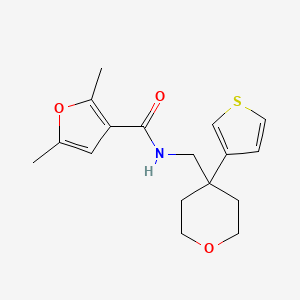

4-(3-Aminopropyl)benzoic acid;hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.68. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photodecomposition Studies

4-(3-Aminopropyl)benzoic acid hydrochloride and its related compounds have been studied for their photodecomposition properties. For instance, the ultraviolet irradiation of chlorobenzoic acids has been shown to lead to the replacement of the chlorine atom by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid itself. This process highlights the potential of such compounds in environmental applications, such as the degradation of pollutants under UV light (Crosby & Leitis, 1969).

Fluorescence Probes Development

Derivatives of 4-(3-Aminopropyl)benzoic acid hydrochloride have been designed and synthesized as novel fluorescence probes for detecting reactive oxygen species (ROS), highlighting their utility in biological and chemical studies. These compounds have shown selective and dose-dependent fluorescence responses to highly reactive oxygen species, making them useful tools for studying the roles of ROS in various biological processes (Setsukinai et al., 2003).

Polymer Doping

The compound has also been explored for its potential in materials science, specifically in the doping of polyaniline, a conducting polymer. Benzoic acid and its derivatives have been reported to enhance the electrical conductivity of polyaniline when used as dopants, demonstrating the relevance of these compounds in the development of advanced materials for electronics and other applications (Amarnath & Palaniappan, 2005).

Biosynthesis of Natural Products

Furthermore, derivatives of 4-(3-Aminopropyl)benzoic acid hydrochloride are precursors in the biosynthesis of a variety of natural products. These compounds are involved in the synthesis of ansamycins and mitomycins, which are compounds with significant biological activities. This illustrates the importance of such derivatives in the pharmaceutical industry and in the production of natural products with potential therapeutic applications (Kang, Shen, & Bai, 2012).

Photophysical Properties of Hg(II) Complexes

The study of new heteroleptic Hg(II) complexes with benzoic acid derivatives, including 4-(3-Aminopropyl)benzoic acid hydrochloride, has contributed to our understanding of the photophysical properties of these materials. Such research is crucial for the development of new materials with potential applications in sensing, imaging, and light-emitting devices (Mobin, Saini, Mishra, & Chaudhary, 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, wear respiratory protection .

Wirkmechanismus

Target of Action

Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for benzoic acid derivatives or aminopropyl groups .

Mode of Action

Benzylic compounds are known to undergo reactions such as free radical bromination and nucleophilic substitution . The presence of the aminopropyl group might also influence its interaction with its targets .

Biochemical Pathways

Benzoic acid derivatives are known to undergo various reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

Benzoic acid is known to conjugate with glycine in the liver and excreted as hippuric acid . The presence of the aminopropyl group might influence its pharmacokinetic properties .

Result of Action

The reactions it undergoes, such as free radical bromination and nucleophilic substitution, could potentially lead to changes at the molecular and cellular level .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4-(3-Aminopropyl)benzoic acid;hydrochloride .

Eigenschaften

IUPAC Name |

4-(3-aminopropyl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-7-1-2-8-3-5-9(6-4-8)10(12)13;/h3-6H,1-2,7,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWDDKSOGFICQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B2530602.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2530610.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2530613.png)

![N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-4-methylbenzamide](/img/structure/B2530616.png)

![(2Z)-2-[(2-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2530618.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2530620.png)

![N-(3-chlorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2530621.png)